molecular formula C45H54N8O10 B7950302 Pristinamycin IA

Pristinamycin IA

カタログ番号 B7950302
分子量: 867.0 g/mol
InChIキー: YGXCETJZBDTKRY-DZCVGBHJSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Pristinamycin IA is a cyclodepsipeptide that is (together with pristinamycin IIA) a component of pristinamycin, an oral streptogramin antibiotic produced by Streptomyces pristinaespiralis. Pristinamycin exhibits bactericidal activity against Gram positive organisms including methicillin-resistant Staphylococcus aureus. It has a role as an antibacterial drug, an antimicrobial agent and a bacterial metabolite.
Pristinamycin IA is a natural product found in Streptomyces pristinaespiralis with data available.
A specific streptogramin group B antibiotic produced by Streptomyces graminofaciens and other bacteria.

科学的研究の応用

  • Interaction with P-glycoprotein in Human Intestinal Epithelial Cells : Pristinamycin IA inhibits the efflux of the P-glycoprotein substrate [3H]vinblastine, increasing its cellular accumulation. This suggests pristinamycin IA is a substrate for P-glycoprotein, which could impact its pharmacokinetics (Phung-Ba et al., 1995).

  • Antimicrobial Activity Against Staphylococcus Aureus : Pristinamycin exhibits unique antibacterial properties due to synergy between pristinamycin I and II. Semisynthetic water-soluble derivatives of pristinamycin IA display significant in-vitro and in-vivo activities against Staphylococcus aureus, including strains resistant to methicillin and/or macrolides (Barrière et al., 1992).

  • Improvement of Pristinamycin II Biosynthesis : Metabolic engineering strategies, such as duplicating the pristinamycin II biosynthetic gene cluster and manipulating regulatory genes, significantly enhance pristinamycin II production in Streptomyces pristinaespiralis. This approach can be extended to other industrially used streptomycetes for strain improvement (Li et al., 2015).

  • Stability-Indicating RP-HPLC Method for Assay of Pristinamycin : A developed RP-HPLC method facilitates the determination of pristinamycin in tablet dosage form, aiding in the stability analysis of the drug (Mallikarjuna Rao & Gowrisankar, 2015).

  • Treatment of Resistant Gram-Positive Infections in Cancer Patients : Pristinamycin effectively treats antibiotic-resistant or complex Gram-positive infections in cancer patients, with 81% achieving cure or suppression of infection. This positions pristinamycin as a viable treatment option in outpatient management of cancer (Teng et al., 2016).

  • Pristinamycin-Resistant Staphylococcus Aureus in Dermatology : The study identifies factors associated with the emergence of pristinamycin-resistant Staphylococcus aureus in a dermatology department (Verneuil et al., 2010).

特性

IUPAC Name

N-[(3S,6S,12R,15S,16R,19S,22S)-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H54N8O10/c1-6-31-42(59)52-22-11-14-32(52)43(60)51(5)34(24-27-16-18-29(19-17-27)50(3)4)44(61)53-23-20-30(54)25-33(53)39(56)49-37(28-12-8-7-9-13-28)45(62)63-26(2)36(40(57)47-31)48-41(58)38-35(55)15-10-21-46-38/h7-10,12-13,15-19,21,26,31-34,36-37,55H,6,11,14,20,22-25H2,1-5H3,(H,47,57)(H,48,58)(H,49,56)/t26-,31-,32+,33+,34+,36+,37+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YGXCETJZBDTKRY-DZCVGBHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CCC(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CCC(=O)C[C@H]3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CC6=CC=C(C=C6)N(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H54N8O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701028335
Record name Mikamycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

867.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pristinamycin IA

CAS RN

3131-03-1
Record name Mikamycin IA
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003131031
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Mikamycin IA
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701028335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MIKAMYCIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V50XJ0NC3I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Pristinamycin IA
Reactant of Route 2
Pristinamycin IA
Reactant of Route 3
Pristinamycin IA
Reactant of Route 4
Pristinamycin IA
Reactant of Route 5
Pristinamycin IA
Reactant of Route 6
Pristinamycin IA

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。